Product packaging for 3-N-acridin-9-ylbenzene-1,3-diamine(Cat. No.:CAS No. 58658-15-4)

3-N-acridin-9-ylbenzene-1,3-diamine

Cat. No.: B13751434
CAS No.: 58658-15-4
M. Wt: 285.3 g/mol
InChI Key: WXROLRGGANVSPA-UHFFFAOYSA-N
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Description

3-N-acridin-9-ylbenzene-1,3-diamine (C19H15N3) is a synthetic compound belonging to the 9-anilinoacridine class, which is recognized for its significant potential in biochemical and anticancer research . This compound shares a core structural motif with established therapeutic agents, most notably the drug amsacrine (m-AMSA), which was one of the first synthetic compounds demonstrated to act as a topoisomerase II poison . The planar acridine chromophore in its structure enables it to intercalate into DNA, a dynamic process where the molecule inserts itself between DNA base pairs . This interaction can subsequently inhibit the function of crucial enzymes like topoisomerase II, leading to DNA damage and apoptosis in proliferating cells . Researchers are interested in 9-anilinoacridine derivatives like this compound because structural modifications on the anilino ring can lead to compounds with improved activity against drug-resistant tumor cell lines and reduced resistance factors compared to earlier agents . As such, this compound serves as a valuable scaffold for investigating novel mechanisms to overcome multidrug resistance in cancer and for the development of potential multi-targeting ligands . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H15N3 B13751434 3-N-acridin-9-ylbenzene-1,3-diamine CAS No. 58658-15-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

58658-15-4

Molecular Formula

C19H15N3

Molecular Weight

285.3 g/mol

IUPAC Name

3-N-acridin-9-ylbenzene-1,3-diamine

InChI

InChI=1S/C19H15N3/c20-13-6-5-7-14(12-13)21-19-15-8-1-3-10-17(15)22-18-11-4-2-9-16(18)19/h1-12H,20H2,(H,21,22)

InChI Key

WXROLRGGANVSPA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC=CC(=C4)N

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of 3 N Acridin 9 Ylbenzene 1,3 Diamine

Established Synthetic Pathways for 3-N-acridin-9-ylbenzene-1,3-diamine

The creation of this compound is typically achieved through a multi-step process that involves the initial formation of the acridine (B1665455) core, followed by the strategic introduction of the benzene-1,3-diamine moiety.

The foundational step in synthesizing this compound is the construction of the acridine tricycle. A primary precursor for this is N-phenylanthranilic acid, which can be prepared through the Ullmann condensation. This reaction involves coupling an aniline (B41778) with an o-chlorobenzoic acid in the presence of potassium carbonate and a copper catalyst. orgsyn.orgwikipedia.org Some methods have even demonstrated the use of water as a solvent for this condensation. tandfonline.com

Once N-phenylanthranilic acid is obtained, it is cyclized to form the acridine core. A common method is the Bernthsen acridine synthesis, which involves heating a diarylamine with a carboxylic acid and zinc chloride to high temperatures (200-270 °C). wikipedia.org A more direct route to the key intermediate, 9-chloroacridine (B74977), involves treating N-phenylanthranilic acid with phosphorus oxychloride (POCl₃). pharmaguideline.come-journals.inguidechem.com This reaction is typically heated to initiate a vigorous reaction, which is then maintained at a higher temperature for a couple of hours to ensure completion. orgsyn.org The excess POCl₃ is then removed by distillation. orgsyn.org

A newer approach to synthesizing 9-chloroacridines utilizes triflates of salicylic (B10762653) acid derivatives, which are commercially available in various substitution patterns, offering a versatile route to different acridine cores. nih.gov

Table 1: Key Precursors and Reagents for Acridine Core Synthesis

Precursor/Reagent Role
Aniline Precursor for N-phenylanthranilic acid orgsyn.org
o-chlorobenzoic acid Precursor for N-phenylanthranilic acid orgsyn.org
Potassium carbonate Base in Ullmann condensation orgsyn.org
Copper/Copper Oxide Catalyst in Ullmann condensation orgsyn.org
N-phenylanthranilic acid Starting material for the acridine ring system e-journals.inorgsyn.org
Phosphorus oxychloride (POCl₃) Cyclizing and chlorinating agent e-journals.inorgsyn.org

The crucial step for forming the title compound is the nucleophilic aromatic substitution reaction where the chlorine atom at the 9-position of the acridine core is displaced by an amino group from benzene-1,3-diamine. e-journals.in This amination is typically performed by reacting 9-chloroacridine with benzene-1,3-diamine. e-journals.in

The reaction is often carried out in a high-boiling solvent like phenol (B47542) or N-methylpyrrolidone (NMP). e-journals.inorgsyn.org The addition of a catalytic amount of concentrated hydrochloric acid can facilitate the reaction. e-journals.in The mixture is stirred, sometimes at room temperature for several hours or heated to ensure the reaction goes to completion. e-journals.inorgsyn.org Upon completion, the product can be precipitated by pouring the reaction mixture into another solvent like ethyl acetate (B1210297), collected by filtration, and then purified. e-journals.in

Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound. Key factors include the choice of solvent, temperature, reaction time, and molar ratios of reactants.

In the synthesis of the 9-chloroacridine precursor, using chloroform (B151607) during the workup can simplify the isolation of the product, which is otherwise glutinous and easily hydrolyzed. orgsyn.org For the final amination step, using phenol as a solvent can be advantageous as it also acts as a catalyst. researchgate.net The reaction temperature and time are critical; monitoring the reaction's progress by thin-layer chromatography (TLC) is recommended to determine the optimal point for completion and to avoid the formation of by-products. e-journals.inguidechem.com Purification of the final product is often achieved by recrystallization from solvents like methanol (B129727) or by re-precipitation from a solvent/anti-solvent system like methanol/ethyl acetate to yield the pure hydrochloride salt. e-journals.in Microwave-assisted synthesis has also been explored for Bernthsen-type reactions, offering benefits like reduced reaction times and improved yields under solventless conditions. tandfonline.com

Table 2: Optimized Conditions for the Synthesis of this compound

Parameter Optimized Condition
Solvent Phenol or N-methylpyrrolidone (NMP) e-journals.inorgsyn.org
Catalyst Concentrated Hydrochloric Acid (catalytic amount) e-journals.in
Reactant Ratio A slight excess of the amine component may be used. e-journals.in
Temperature Room temperature to elevated temperatures (e.g., 120°C) e-journals.inorgsyn.org
Reaction Time Monitored by TLC to ensure completion e-journals.inguidechem.com

Strategies for Chemo-Diversification of this compound Derivatives

The broad biological activity of acridine-based compounds drives the development of diverse derivatives. researchgate.net This can be achieved by modifying either the acridine core or the benzene-1,3-diamine substituent.

The acridine ring can be functionalized with various substituents to modulate the electronic, steric, and physicochemical properties of the resulting molecules. These modifications are typically introduced by using substituted precursors in the initial synthesis. For example, starting with substituted anilines or benzoic acids in the Ullmann and Bernthsen reactions allows for the introduction of electron-donating groups (e.g., methoxy) or electron-withdrawing groups (e.g., nitro, chloro) onto the acridine core. nih.govgoogle.com This approach allows for the creation of a library of acridine derivatives with varied substitution patterns, which can then be reacted with benzene-1,3-diamine. nih.gov The presence and position of these substituents can significantly influence the biological activity of the final compounds. rsc.org

The benzene-1,3-diamine moiety possesses a second primary amino group that serves as a reactive handle for further chemical modifications. This free amine offers a site for derivatization through reactions such as acylation, alkylation, or condensation to form Schiff bases. For instance, it can be reacted with various aldehydes via reductive amination or coupled with carboxylic acids. google.com This allows for the attachment of a wide array of functional groups, which can be used to alter the compound's solubility, lipophilicity, or to introduce specific functionalities for targeted applications.

Exploration of Linker Modifications and Substituent Effects

The biological activity and physicochemical properties of this compound and its analogs are intricately linked to the nature of the linker connecting the acridine core to the phenylenediamine moiety, as well as the various substituents on both aromatic systems. Research in this area focuses on systematically altering these components to optimize desired characteristics, such as DNA binding affinity, cellular uptake, and therapeutic efficacy.

Linker modification is a key strategy to modulate the spatial relationship between the acridine intercalator and the functional groups on the phenylenediamine ring. The length and flexibility of the linker can significantly influence the molecule's ability to interact with its biological targets. For instance, studies on related acridine derivatives have shown that varying the length of a polymethylene linker can alter the mode of DNA interaction and even switch the preference for alkylation from one DNA base to another ntu.edu.tw. While direct studies on linker-modified this compound are not extensively documented, principles from analogous systems suggest that introducing different linker types, such as alkyl chains, amides, or sulfonamides, could profoundly impact its biological profile. For example, the introduction of a sulfonamide linker in some acridine derivatives has been shown to affect the kinetic stability of the DNA-drug complex nih.gov.

In the broader context of 9-aminoacridine (B1665356) derivatives, the introduction of substituents has been shown to have a profound impact on their properties. For example, the presence of electron-withdrawing groups can affect the molecule's neutrality at physiological pH, a factor that influences cytotoxicity and selective antitumor activity nih.gov. Theoretical investigations into non-catalyzed aryl halide aminations have demonstrated a clear correlation between the Hammett constants of substituents and the activation energies of the reaction, providing a framework for predicting reactivity based on substituent electronic effects researchgate.net.

The following table summarizes the observed effects of different substituents on the properties of various acridine derivatives, which can be extrapolated to predict their influence on this compound.

Substituent TypePositionObserved Effect on Acridine DerivativesProbable Effect on this compound
Electron-withdrawing (e.g., -NO2)Phenyl ringCan enhance DNA intercalation and topoisomerase II inhibition. nih.govIncreased DNA binding affinity and potential for enhanced cytotoxic activity.
Electron-donating (e.g., -OCH3)Acridine ringCan modulate fluorescence properties and cellular uptake.Altered photophysical properties and potentially improved cell permeability.
Halogens (e.g., -Cl)Acridine ringCan influence lipophilicity and metabolic stability.Modified pharmacokinetic profile.
Bulky groupsPhenylenediamine ringMay sterically hinder DNA intercalation but could enhance selectivity for specific protein targets.Altered binding selectivity towards different biological macromolecules.

Green Chemistry Approaches in the Synthesis of this compound Analogs

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of pharmacologically active compounds, including acridine derivatives. These approaches aim to reduce or eliminate the use and generation of hazardous substances, leading to more sustainable and environmentally friendly synthetic routes. Key green chemistry strategies applicable to the synthesis of this compound analogs include the use of alternative energy sources like microwave irradiation, employment of heterogeneous catalysts, and the use of safer solvent systems.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, often leading to significantly reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. The direct interaction of microwaves with polar molecules in the reaction mixture allows for rapid and uniform heating prepchem.com. The synthesis of various heterocyclic compounds, including acridine derivatives, has been successfully achieved using microwave irradiation. For instance, the cyclization of 1-acridin-9-yl-3-aryl-thiourea to form dithiazolidines has been efficiently carried out under microwave conditions derpharmachemica.com. Similarly, microwave-assisted Ullmann coupling reactions have been developed for the synthesis of anilinoanthraquinones, a reaction type analogous to the formation of the C-N bond in this compound researchgate.net. A plausible green synthetic route to the target compound could, therefore, involve a microwave-assisted Ullmann condensation between 9-chloroacridine and m-phenylenediamine.

The use of heterogeneous and reusable catalysts is another cornerstone of green chemistry. Solid-supported catalysts can be easily separated from the reaction mixture, minimizing waste and allowing for their reuse. For the synthesis of acridine analogs, nanoporous acid catalysts such as sulfonic acid functionalized SBA-15 have been employed for the one-pot synthesis of benzo[c]acridine derivatives under solvent-free conditions bldpharm.com. Such catalysts offer high efficiency and can be recycled multiple times without a significant loss of activity.

Furthermore, the development of reactions in environmentally benign solvents, such as water or deep eutectic solvents (DESs), is a key area of green chemistry research. Deep eutectic solvents, which are mixtures of hydrogen bond donors and acceptors, are often biodegradable, non-toxic, and inexpensive. They have been successfully used as media for copper-catalyzed C-N coupling reactions, providing a milder and more sustainable alternative to traditional organic solvents derpharmachemica.com.

The table below outlines some green chemistry approaches that could be applied to the synthesis of this compound and its analogs, along with their potential advantages.

Green Chemistry ApproachSpecific Application in SynthesisPotential Advantages
Microwave-Assisted Synthesis Ullmann condensation of 9-chloroacridine and m-phenylenediamine.Reduced reaction times, higher yields, fewer byproducts. prepchem.comresearchgate.net
Heterogeneous Catalysis Use of a solid-supported acid or metal catalyst for the C-N coupling reaction.Easy catalyst recovery and reuse, reduced waste. bldpharm.com
Solvent-Free Reactions Performing the condensation reaction under neat conditions, possibly with microwave irradiation.Elimination of solvent waste, simplified work-up. bldpharm.com
Deep Eutectic Solvents (DESs) Using a DES as the reaction medium for the Ullmann coupling.Use of a biodegradable and non-toxic solvent, potentially milder reaction conditions. derpharmachemica.com

By integrating these green chemistry principles, the synthesis of this compound and its derivatives can be made more efficient, economical, and environmentally responsible.

Advanced Spectroscopic and Structural Elucidation Techniques for 3 N Acridin 9 Ylbenzene 1,3 Diamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 3-N-acridin-9-ylbenzene-1,3-diamine, ¹H and ¹³C NMR spectroscopy are essential for confirming the successful synthesis and for the unambiguous assignment of all proton and carbon signals.

In a typical ¹H NMR spectrum of an N-substituted acridine (B1665455) derivative, the aromatic protons of the acridine and benzene (B151609) rings would resonate in the downfield region, generally between 7.0 and 9.0 ppm. The specific chemical shifts and coupling patterns would allow for the assignment of each proton. For instance, the protons on the acridine moiety would exhibit a characteristic set of multiplets, while the protons on the 1,3-diaminobenzene ring would show a distinct splitting pattern corresponding to their substitution. The amine protons (N-H) would likely appear as broad singlets, and their chemical shift could be sensitive to the solvent and concentration.

Table 1: Representative ¹H NMR Data for a Substituted Acridine Derivative

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Acridine H-4, H-5 8.20 d 8.5
Acridine H-1, H-8 8.10 d 8.0
Acridine H-2, H-7 7.80 t 7.5
Acridine H-3, H-6 7.60 t 7.5
Benzene H-2 7.50 s -
Benzene H-4, H-6 7.30 d 8.0
Benzene H-5 7.10 t 8.0
NH 9.50 br s -
NH₂ 5.50 br s -

Note: This is a representative table for a similar class of compounds and not the experimental data for this compound.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elemental composition of a compound. nih.gov For this compound (C₁₉H₁₅N₃), high-resolution mass spectrometry (HRMS) would be employed to confirm its molecular formula by providing a highly accurate mass measurement of the molecular ion.

In a typical mass spectrum, the compound would exhibit a prominent molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺, depending on the ionization technique used (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI). The isotopic distribution pattern of the molecular ion peak would further corroborate the elemental composition.

Fragmentation analysis provides valuable structural information. The mass spectrum would likely show characteristic fragment ions resulting from the cleavage of the C-N bond between the acridine and the benzene ring, as well as fragmentation of the acridine and diaminobenzene moieties themselves. This fragmentation pattern serves as a fingerprint for the molecule and aids in its structural confirmation.

Table 2: Expected High-Resolution Mass Spectrometry Data for this compound

Ion Calculated m/z Observed m/z Formula
[M]⁺ 285.1266 - C₁₉H₁₅N₃
[M+H]⁺ 286.1344 - C₁₉H₁₆N₃

Note: Observed m/z values are hypothetical and would be determined experimentally.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transition Characterization

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrational frequencies of its bonds. rsc.orglibretexts.orgcompoundchem.comwpmucdn.comlibretexts.org The IR spectrum of this compound would display characteristic absorption bands corresponding to its structural features. rsc.orglibretexts.orgcompoundchem.comwpmucdn.comlibretexts.org

Key expected IR absorptions include N-H stretching vibrations for the secondary and primary amine groups in the range of 3300-3500 cm⁻¹. libretexts.org The C-N stretching vibrations would appear in the 1250-1350 cm⁻¹ region. Aromatic C-H stretching vibrations would be observed around 3000-3100 cm⁻¹, and aromatic C=C stretching vibrations would be present in the 1400-1600 cm⁻¹ region. libretexts.org

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. rsc.org The UV-Vis spectrum of this compound is expected to show intense absorption bands in the UV and visible regions, characteristic of the extended π-conjugated system of the acridine chromophore. Typically, acridine derivatives exhibit multiple absorption bands corresponding to π-π* and n-π* transitions. The position and intensity of these bands can be influenced by the solvent polarity and the substitution on the acridine ring. Studies on similar acridine derivatives have shown that their interaction with other molecules, such as DNA, can lead to changes in the UV-Vis spectrum, providing insights into binding mechanisms. rsc.org

Table 3: Characteristic IR and UV-Vis Data for a Representative Acridine Derivative

Spectroscopic Technique Wavenumber (cm⁻¹)/Wavelength (nm) Assignment
IR 3450, 3350 N-H stretch (primary amine)
IR 3300 N-H stretch (secondary amine)
IR 3050 Aromatic C-H stretch
IR 1620, 1580, 1480 Aromatic C=C stretch
IR 1320 C-N stretch
UV-Vis ~250 nm π-π* transition
UV-Vis ~350-450 nm π-π* and n-π* transitions

Note: This is a representative table for a similar class of compounds and not the experimental data for this compound.

X-ray Crystallography for Three-Dimensional Crystalline State Structure Determination

While spectroscopic methods provide valuable information about the connectivity and electronic structure of a molecule, X-ray crystallography offers the definitive determination of its three-dimensional structure in the solid state. This technique would provide precise bond lengths, bond angles, and torsional angles for this compound.

Table 4: Hypothetical Crystallographic Data for this compound

Parameter Value
Crystal System -
Space Group -
a (Å) -
b (Å) -
c (Å) -
α (°) -
β (°) -
γ (°) -
Volume (ų) -
Z -

Note: These parameters would be determined from single-crystal X-ray diffraction experiments.

Application of Advanced Spectroscopic Probes in Conformational and Electronic Structure Analysis

Beyond the standard spectroscopic techniques, advanced probes can provide deeper insights into the conformational dynamics and electronic structure of this compound. For instance, two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) would be invaluable for the definitive assignment of all proton and carbon signals, especially for complex overlapping regions in the 1D spectra.

Fluorescence spectroscopy is another powerful tool, given that the acridine moiety is known to be fluorescent. The fluorescence emission spectrum, quantum yield, and lifetime can provide information about the excited state properties of the molecule. Changes in the fluorescence properties upon interaction with other molecules or changes in the environment can be used to probe binding events and conformational changes.

Computational methods, such as Density Functional Theory (DFT), can be used in conjunction with experimental spectroscopic data to model the electronic structure, predict spectroscopic properties, and analyze the conformational landscape of the molecule. These theoretical calculations can aid in the interpretation of experimental spectra and provide a more complete understanding of the molecule's properties.

Computational Chemistry and Molecular Modeling of 3 N Acridin 9 Ylbenzene 1,3 Diamine

Quantum Chemical Calculations (Density Functional Theory - DFT) for Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. For 3-N-acridin-9-ylbenzene-1,3-diamine, DFT calculations are crucial in determining its fundamental electronic properties, which in turn govern its chemical behavior and interactions with biological systems.

Detailed research findings from DFT studies reveal key aspects of the molecule's electronic landscape. The optimized molecular structure, determined at a specific level of theory and basis set (e.g., B3LYP/6-31G(d)), provides the most stable three-dimensional arrangement of the atoms. researchgate.net From this optimized geometry, a variety of electronic descriptors can be calculated.

The distribution of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO represents the region from which an electron is most likely to be donated, indicating the molecule's nucleophilic character. Conversely, the LUMO signifies the region most likely to accept an electron, highlighting its electrophilic character. For acridine (B1665455) derivatives, the HOMO is often localized on the electron-rich acridine ring system and the diamino-substituted benzene (B151609) ring, while the LUMO may be distributed across the planar aromatic system. nih.gov The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. nih.gov These maps are color-coded to indicate electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. For this compound, the nitrogen atoms of the acridine ring and the amino groups are expected to be regions of negative potential, making them potential sites for hydrogen bonding and electrostatic interactions with biological macromolecules. nih.gov

Furthermore, DFT calculations can provide values for various global reactivity descriptors, such as chemical potential, hardness, and electrophilicity index. nih.gov These parameters offer a quantitative measure of the molecule's reactivity and can be used to compare it with other compounds.

Table 1: Calculated Electronic Properties of a Representative Acridine Derivative using DFT
PropertyValueMethodReference
HOMO Energy-3.8504 eVB3PW91/6-311G(d,p) nih.gov
LUMO Energy-0.8346 eVB3PW91/6-311G(d,p) nih.gov
HOMO-LUMO Gap3.0158 eVB3PW91/6-311G(d,p) nih.gov
Chemical Potential-2.3425 eVB3PW91/6-311G(d,p) nih.gov
Chemical Hardness1.5079 eVB3PW91/6-311G(d,p) nih.gov
Electrophilicity Index1.8196 eVB3PW91/6-311G(d,p) nih.gov

Molecular Dynamics Simulations for Conformational Landscape Exploration and Solvent Interactions

While DFT provides a static picture of the molecule's most stable conformation, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations are computational experiments that allow for the exploration of the conformational landscape of this compound and its interactions with the surrounding solvent molecules. nih.gov

Furthermore, MD simulations provide detailed information about the interactions between the solute (this compound) and the solvent (typically water, to mimic physiological conditions). These simulations can identify specific hydrogen bonding patterns and the organization of solvent molecules around the solute. osti.gov Understanding these solvent interactions is crucial, as they can significantly influence the molecule's solubility, stability, and ultimately its bioavailability. For instance, MD simulations can show how water molecules form a hydration shell around the polar amino groups and the acridine nitrogen, while being excluded from the hydrophobic aromatic regions. nih.gov

The stability of the compound's interaction with a biological target, once docked, can also be assessed using MD simulations. By simulating the protein-ligand complex, researchers can observe the dynamics of the binding pocket and the ligand's ability to maintain its binding pose over time. nih.gov This provides a more realistic assessment of the binding affinity than static docking alone.

Molecular Docking Studies for Predictive Biomolecular Target Binding

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In the context of drug discovery, it is used to predict how a small molecule like this compound might bind to a specific protein target. This method is instrumental in identifying potential biological targets and elucidating the molecular basis of the compound's activity. jppres.com

The process involves placing the ligand (this compound) into the binding site of a receptor (a protein or nucleic acid) and calculating the binding energy for different orientations and conformations of the ligand. The pose with the lowest binding energy is considered the most likely binding mode. researchgate.net

For acridine derivatives, a well-established target is DNA, where the planar acridine ring intercalates between the base pairs. nih.gov Molecular docking studies can model this intercalation and identify the specific interactions, such as hydrogen bonds and van der Waals forces, that stabilize the complex. mdpi.com Another key target for acridine compounds is topoisomerase, an enzyme involved in DNA replication and repair. mdpi.comnih.gov Docking studies can predict how this compound fits into the enzyme's active site and interacts with key amino acid residues, potentially inhibiting its function. nih.gov

The results of molecular docking are often presented as a docking score, which is an estimate of the binding affinity, and a visual representation of the binding mode, showing the specific interactions between the ligand and the protein. jppres.com These studies can guide the design of new analogs with improved binding affinity and selectivity.

Table 2: Representative Molecular Docking Scores of Acridine Derivatives with Potential Biological Targets
LigandTarget ProteinDocking Score (kcal/mol)Key Interacting ResiduesReference
Acridine Derivative 1Topoisomerase I-8.5Asp533, Arg364 nih.gov
Acridine Derivative 2Topoisomerase IIα-9.2Gln778, Tyr804 mdpi.com
Acridine Derivative 3PDGFR-α-8.769Val607, Asp836, Cys835 jppres.com
Acridine Derivative 4BRAF Kinase-7.8Trp531, Cys532 jppres.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction of Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For this compound, QSAR can be used to predict the activity of its yet-to-be-synthesized analogs, thereby prioritizing the synthesis of the most promising candidates. nih.gov

The first step in QSAR modeling is to generate a set of molecular descriptors for a series of compounds with known biological activity. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), or topological (e.g., connectivity indices). nih.gov

Once the descriptors are calculated, a statistical method, such as multiple linear regression (MLR) or partial least squares (PLS), is used to build a mathematical model that correlates the descriptors with the biological activity. researchgate.netresearchgate.net The resulting QSAR equation can then be used to predict the activity of new compounds based on their calculated descriptors.

A good QSAR model should not only have good statistical quality (e.g., high correlation coefficient R²) but also good predictive ability, which is assessed by an external validation set of compounds that were not used in the model development. nih.gov For acridine derivatives, QSAR studies have been used to model their anticancer, antimicrobial, and enzyme inhibitory activities. nih.govnih.gov These models can provide valuable insights into the structural features that are important for a particular biological activity. For example, a QSAR model might reveal that increasing the hydrophobicity of a certain part of the molecule leads to higher activity, or that the presence of a hydrogen bond donor at a specific position is crucial. mdpi.com

In Silico Approaches for Predicting Molecular Interactions and Proposed Mechanisms of Action

In silico approaches encompass a wide range of computational methods that can be used to predict the molecular interactions of this compound and propose its potential mechanisms of action. jppres.com This integrated approach combines information from quantum chemical calculations, molecular docking, and molecular dynamics simulations to build a comprehensive picture of how the compound might exert its biological effects.

By identifying potential binding partners through techniques like reverse docking (where a ligand is screened against a library of protein structures), researchers can generate hypotheses about the compound's mechanism of action. jppres.com For example, if this compound is predicted to bind strongly to a particular kinase involved in a cancer signaling pathway, this would suggest a potential anticancer mechanism. jppres.com

Furthermore, computational methods can be used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the compound. nih.gov These predictions are crucial for assessing the drug-likeness of a molecule and its potential to be developed into a therapeutic agent. For instance, in silico models can predict a compound's oral bioavailability, blood-brain barrier permeability, and potential for metabolism by cytochrome P450 enzymes. nih.gov

The combination of these in silico approaches provides a powerful platform for understanding the molecular behavior of this compound. jppres.com It allows for the rational design of new derivatives with improved properties and provides a theoretical framework for interpreting experimental results. The proposed mechanisms of action derived from these computational studies can then be validated through further in vitro and in vivo experiments.

Investigation of Biological Activities and Molecular Mechanisms of Action of 3 N Acridin 9 Ylbenzene 1,3 Diamine in in Vitro and Preclinical Models

Anti-proliferative and Cytotoxic Activity in Cellular Systems

Acridine (B1665455) derivatives are well-established as potent cytotoxic agents against various cancer cells. researchgate.net The addition of substituted diamine moieties can further enhance this activity and influence the mechanism of action. researchgate.netnih.gov Research into compounds with a 9-anilinoacridine (B1211779) core, a structural class to which 3-N-acridin-9-ylbenzene-1,3-diamine belongs, has demonstrated significant anti-proliferative effects. mdpi.com

The cytotoxic profile of acridine-based compounds has been evaluated across a wide range of human cancer cell lines. Studies on related 9-anilinoacridine derivatives and other substituted diamines have revealed potent activity, often with IC50 values in the low micromolar or even nanomolar range. mdpi.comnih.gov For instance, a platinum-acridinylthiourea conjugate featuring a propane-1,3-diamine group demonstrated superior cell-killing efficacy in H460 lung cancer cells with an IC50 value of 70 nM. nih.gov

A critical aspect of chemotherapy is selectivity—the ability to kill cancer cells while sparing normal, healthy cells. Investigations have shown that certain acridine derivatives exhibit this desirable trait. For example, 9-phenyl acridine was found to be more sensitive to human cancer cell lines A375 and HeLa than to normal human lymphocytes or Chinese hamster V79 cells. Similarly, a study on a library of 6,N2-diaryl-1,3,5-triazine-2,4-diamines found that active compounds were selective against triple-negative MDA-MB231 breast cancer cells and did not affect the growth of the non-cancerous MCF-10A breast cell line. Another analogue, N-(3,5-dimethoxyphenyl)acridin-9-amine, showed profound antiproliferative activity against HL60 cancer cells while toxicology studies in mice showed no signs of toxicity at high doses. This suggests that the diamine acridine structure may possess a favorable therapeutic window.

Table 1: Representative Anti-proliferative Activity of Related Acridine and Diamine Compounds This table is a representation of data from related compounds to illustrate the typical activity of the structural class.

Compound Class/Derivative Cell Line Activity Metric Result Source
Platinum-diamine-acridinylthiourea conjugate H460 (Lung) IC50 70 nM nih.gov
9-phenyl acridine (ACPH) A375 (Melanoma) Cytotoxicity More sensitive than normal lymphocytes
9-phenyl acridine (ACPH) HeLa (Cervical) Cytotoxicity More sensitive than normal lymphocytes
Diaryl-triazine-diamines MDA-MB231 (Breast) Growth Inhibition Active
Diaryl-triazine-diamines MCF-10A (Normal Breast) Growth Inhibition Inactive
Acridinyl-triazole hybrids NCI-H522 (Lung) Growth Inhibition 84.1%

A common mechanism by which anti-proliferative agents exert their effect is through the disruption of the cell cycle. Multiple molecular pathways can trigger cell cycle arrest, providing time for DNA repair or, if the damage is too severe, initiating cell death. For acridine derivatives, a frequent observation is the induction of cell cycle arrest at the G2/M checkpoint.

Studies on 9-phenyl acridine (ACPH) in A375 melanoma cells demonstrated that the compound caused DNA damage and effectively blocked cell cycle progression during the G2/M phase. This finding is corroborated by research on acridine-triazole hybrids, which also exhibited cell-cycle arrest at the G2/M phase in both MCF7 (breast cancer) and DU-145 (prostate cancer) cell lines. This arrest prevents cells from entering mitosis, thereby halting proliferation. The mechanism often involves the modulation of key regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs) that govern the transition from the G2 to the M phase.

Following cell cycle arrest, cancer cells treated with acridine derivatives are often directed towards programmed cell death, or apoptosis. researchgate.netnih.gov This is a crucial outcome for an effective anticancer agent. A series of aryl-substituted diamines were shown to possess cytotoxic profiles that were directly linked to their ability to induce apoptosis in human breast and prostate tumor cell lines. nih.gov

The molecular pathway leading to apoptosis has been elucidated for some acridine compounds. For 9-phenyl acridine, treatment of A375 cells resulted in apoptotic death through a mitochondria-mediated, caspase-dependent pathway. This specific mechanism involves the lowering of the mitochondrial membrane potential, the upregulation of the pro-apoptotic protein Bax, the subsequent release of cytochrome C from the mitochondria into the cytoplasm, and the final activation of caspase-3, an executioner caspase that orchestrates the dismantling of the cell. Similarly, acridinyl-triazole ligands were confirmed to have pro-apoptotic activity in MCF7 and DU-145 cells.

Autophagy is a cellular degradation and recycling process that can have a dual role in cancer, either promoting survival or contributing to cell death. Pharmacological modulation of this pathway is a promising strategy in cancer therapy. Several studies have shown that acridine derivatives can engage and modulate the autophagy pathway. researchgate.netmdpi.com

In some contexts, acridine compounds induce autophagy. researchgate.net However, a more frequently reported mechanism for newer derivatives is the inhibition of autophagic flux. This blockage prevents the degradation of cellular components, leading to an accumulation of autophagic vacuoles and ultimately contributing to cell death. For example, a novel acridine derivative, LS-1-10, was identified as a potent inhibitor of autophagic-mediated degradation in multiple colon cancer cell lines. This inhibition of the pro-survival function of autophagy, often in concert with the induction of apoptosis, represents an effective multi-pronged attack on cancer cells. Therefore, it is plausible that this compound may also exert its anticancer effects in part by modulating autophagic processes.

Antimicrobial Efficacy Against Pathogenic Microorganisms

The acridine scaffold is historically significant for its antimicrobial properties, and modern derivatives continue to show promise in combating pathogenic microorganisms. The incorporation of diamine side chains can enhance this activity, particularly against drug-resistant bacteria. researchgate.net

Derivatives of this compound are expected to possess a broad spectrum of antibacterial activity. Studies on related substituted diamines have demonstrated rapid bactericidal action against both Gram-positive and Gram-negative bacteria, including challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. researchgate.net The primary mechanism of action for these cationic diamines is believed to be the disruption of the bacterial cell membrane's integrity. researchgate.net Research on 9-(ethylthio)acridine derivatives showed specific activity, with the 3-amino derivative being active against a range of bacteria.

Beyond direct bactericidal effects, a key area of investigation is the potential for these compounds to overcome existing antibiotic resistance. One study showed that a diamine compound acted synergistically with the conventional antibiotic kanamycin. researchgate.net In another example of adjuvant potential, certain diamine-containing lariat (B8276320) ethers were found to increase the potency of norfloxacin (B1679917) against a resistant strain of S. aureus by up to 128-fold. This suggests that compounds like this compound could not only function as standalone antibiotics but also as agents that re-sensitize resistant bacteria to existing drugs.

Table 2: Representative Antibacterial Spectrum of Related Acridine and Diamine Compounds This table is a representation of data from related compounds to illustrate the typical activity of the structural class.

Compound Class/Derivative Bacterial Strain Activity Metric Result Source
Substituted Diamines P. aeruginosa (Gram-negative) Bactericidal Activity Potent researchgate.net
Substituted Diamines MRSA (Gram-positive) Bactericidal Activity Potent researchgate.net
2-amino-9-(ethylthio)acridine P. mirabilis (Gram-negative) MIC 12 mg/L
2-amino-9-(ethylthio)acridine B. subtilis (Gram-positive) MIC 30 mg/L
2-amino-9-(ethylthio)acridine E. coli (Gram-negative) MIC 90 mg/L

Antifungal Properties

Acridine derivatives, including this compound, have demonstrated notable antifungal activity. nih.govrsc.org The primary mechanism of action is believed to be the intercalation of the planar acridine structure into fungal DNA, which disrupts essential cellular processes. researchgate.net This interaction can inhibit DNA replication and transcription, leading to fungal cell death. researchgate.net

Research has highlighted the efficacy of these compounds against a range of pathogenic fungi, including various Candida and Aspergillus species. nih.govresearchgate.net For instance, certain acridine derivatives have shown potent growth-inhibitory effects against both reference and clinical strains of Candida and dermatophytes, with minimum inhibitory concentrations (MICs) ranging from 7.81 to 31.25 μg/mL. nih.gov

Furthermore, some derivatives have been observed to prevent the formation of C. albicans biofilms and reduce the viability of pre-existing biofilms at concentrations below their MIC. nih.gov They can also inhibit the morphological transition of C. albicans from yeast to hyphal form, a critical step in its pathogenesis. nih.gov The antifungal and antibiofilm activities of select acridine derivatives are detailed in the table below.

Table 1: Antifungal and Antibiofilm Activity of Acridine Derivatives

Compound/Derivative Fungal Strain(s) Key Findings Reference(s)
Acridine Derivative M14 Candida spp., Dermatophytes MIC range: 7.81–31.25 μg/mL; Prevents biofilm formation; Inhibits yeast-to-mycelia transformation. nih.gov
Acridine Thiosemicarbazide Derivatives Candida albicans, C. glabrata MIC range: 10–80 μM. nih.gov
Quinacrine (B1676205) (QNC) Candida albicans Inhibits yeast-to-mycelia transformation; Prevents biofilm formation through vacuolar alkalinization and endocytosis defects. nih.gov
Acriflavine Candida utilis Induces apoptosis and necrosis at 30–180 μM concentrations. nih.gov

Antiviral Activity Investigations

The antiviral potential of acridine derivatives has been investigated against a broad spectrum of both DNA and RNA viruses. researchgate.netconicet.gov.arnih.gov The mechanism of action often involves the intercalation of the acridine molecule into viral nucleic acids, thereby interfering with replication and transcription. researchgate.netconicet.gov.ar

Studies have shown that these compounds can be effective against viruses such as Herpes Simplex Virus (HSV), Human Immunodeficiency Virus (HIV), and various plant viruses. nih.govnih.govnih.gov For example, certain bis-acridine derivatives have demonstrated a high protective activity in Vero cells against HSV infection. nih.gov The antiviral efficacy is often linked to the specific chemical structure of the derivative, with linkers and side chains playing a crucial role. nih.gov

In the context of RNA viruses, acridine derivatives like quinacrine and chlorpromazine (B137089) have been found to inhibit the replication of Tomato bushy stunt virus (TBSV). nih.govnih.gov Their inhibitory effects were traced to different steps of the viral replication cycle. Quinacrine was found to inhibit the binding of a replication protein to the viral RNA, reduce the synthesis of the minus-strand RNA, and inhibit the translation of the viral genome. nih.gov Chlorpromazine, on the other hand, was shown to inhibit the assembly of the viral replicase complex. nih.gov

Table 2: Antiviral Activity of Acridine Derivatives

Compound/Derivative Virus(es) Mechanism of Action/Key Findings Reference(s)
Bis-acridine derivatives Herpes Simplex Virus (HSV) High protective activity in Vero cells. nih.gov
Quinacrine (QC) Tomato bushy stunt virus (TBSV) Inhibits viral protein binding to RNA, reduces minus-strand synthesis, and inhibits viral RNA translation. nih.govnih.gov
Chlorpromazine (CPZ) Tomato bushy stunt virus (TBSV), Tobacco mosaic virus, Turnip crinkle virus Inhibits the in vitro assembly of the viral replicase. nih.govnih.gov

Enzyme Inhibition and Modulation of Key Biological Pathways

This compound and its analogs are known to be potent inhibitors of several crucial enzymes and modulators of key biological pathways.

Topoisomerase I and II Inhibition Studies

A significant mechanism of action for many acridine derivatives is the inhibition of topoisomerases I and II. rsc.orgresearchgate.net These enzymes are vital for processes such as DNA replication and transcription. By intercalating into DNA, acridine compounds can stabilize the complex formed between the topoisomerase enzyme and DNA, leading to DNA strand breaks and inducing apoptosis. researchgate.net This is a key mechanism behind their anticancer properties and is also believed to contribute to their antifungal activity, as fungal topoisomerases are also susceptible to inhibition. nih.govresearchgate.net

Cholinesterase (AChE/BChE) Inhibitory Activity

Certain acridine derivatives have been identified as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that break down the neurotransmitter acetylcholine. rsc.org For example, some 9-phosphoryl-9,10-dihydroacridines have shown to be effective BChE inhibitors, with IC50 values in the low micromolar range. nih.gov The dihydroacridine structure with specific aryl substituents in the phosphoryl moiety was found to be particularly effective against BChE, while showing weak inhibition of AChE. nih.gov

Kinase Activity Modulation

The modulation of kinase activity is another area where acridine derivatives have shown potential. rsc.org Natural acridone (B373769) alkaloids, such as acrifoline, have demonstrated inhibitory activity against several kinases, including DYRK1A, CLK1, GSK3, CDK1, and CDK5, with IC50 values ranging from 0.075 to 9 μM. rsc.org This suggests that the acridine scaffold could be a valuable template for developing new kinase inhibitors for various diseases. rsc.org

Table 3: Enzyme Inhibition by Acridine Derivatives

Enzyme(s) Acridine Derivative(s) Key Findings (IC50 values) Reference(s)
Topoisomerase I & II Various acridine derivatives Stabilize the enzyme-DNA cleavage complex, leading to apoptosis. rsc.orgresearchgate.net
Butyrylcholinesterase (BChE) Dibenzyloxy and diphenethyl dihydroacridine derivatives (1d, 1e) IC50 = 2.90 ± 0.23 µM and 3.22 ± 0.25 µM, respectively. nih.gov

Anti-inflammatory and Immunomodulatory Effects (e.g., FoxP3 downregulation)

Beyond direct cytotoxicity, acridine compounds have demonstrated anti-inflammatory and immunomodulatory activities. rsc.orgnih.gov Research into the anti-inflammatory properties of natural compounds has identified hinokitiol, which has shown to reduce the expression of pro-inflammatory cytokines. nih.gov While this study did not directly test this compound, the broad bioactivity of acridine structures suggests potential in this area. rsc.orgnih.gov The investigation of specific effects, such as the downregulation of the transcription factor FoxP3, which is crucial for regulatory T cell function, is an ongoing area of research to understand the full immunomodulatory potential of these compounds.

Anti-parasitic and Antimalarial Efficacy

There is no specific information available in the reviewed scientific literature regarding the anti-parasitic or antimalarial efficacy of this compound.

However, the broader class of 9-aminoacridine (B1665356) derivatives has a long history in the search for new antimalarials. nih.gov The core acridine structure is a known pharmacophore that can intercalate into parasitic DNA, a mechanism that has been exploited in drug development. google.com For instance, quinacrine, a 9-aminoacridine derivative, was one of the first synthetic antimalarials used clinically. nih.gov

Research into the structure-activity relationships of 9-anilinoacridines (a class to which this compound belongs) has indicated that substitutions on both the acridine ring and the aniline (B41778) moiety can significantly influence antimalarial activity. nih.gov Notably, studies have shown that 3,6-diamino substitution on the acridine ring itself can confer potent activity against Plasmodium falciparum, including chloroquine-resistant strains. nih.gov These compounds are thought to act by inhibiting parasitic DNA topoisomerase II. nih.govgoogle.com However, this refers to a different substitution pattern than that of this compound.

While general findings on related compounds are available, specific data on the efficacy of this compound against parasitic organisms, including Plasmodium species, is not present in the accessible literature.

Molecular Interaction Profiling of 3 N Acridin 9 Ylbenzene 1,3 Diamine with Biomolecules

The planar, polycyclic aromatic structure of acridine (B1665455) derivatives is a key feature that facilitates their interaction with biological macromolecules, particularly nucleic acids. These interactions are primarily non-covalent and can significantly alter the structure and function of DNA, forming the basis of their biological activities.

DNA Interaction Studies: Intercalation Mechanisms and Binding Affinities

Acridine derivatives are well-established DNA intercalating agents. zu.edu.ua The fundamental mechanism involves the insertion of the flat acridine ring system between the base pairs of the DNA double helix. ias.ac.in This process is driven by π-π stacking interactions between the aromatic system of the acridine core and the nucleic acid bases. zu.edu.ua Upon intercalation, these compounds can cause structural distortions in the DNA, such as unwinding of the helix and an increase in the separation of adjacent base pairs to accommodate the ligand.

The binding affinity of acridine derivatives to DNA is a critical parameter in determining their biological efficacy. This affinity can be quantified by the binding constant (Kb). Studies on various acridine derivatives have reported a range of binding affinities. For instance, a series of 3,6-bis(3-alkylguanidino)acridines demonstrated effective DNA intercalation with binding constants estimated to be between 1.25 x 105 M-1 and 5.26 x 105 M-1. nih.gov Similarly, newly synthesized 3-(acridin-9-yl)methyl-2-substituted imino-1,3-thiazolidin-4-ones were found to intercalate into calf thymus (CT) DNA with intrinsic binding constants (Kb) in the range of 0.79 × 105 to 2.85 × 105 M-1. ias.ac.in The presence of side chains, such as the diamine group in 3-N-acridin-9-ylbenzene-1,3-diamine, can further enhance binding affinity through electrostatic interactions with the negatively charged phosphate (B84403) backbone of DNA. zu.edu.ua

The interaction with DNA often leads to a significant increase in the fluorescence of the acridine compound. zu.edu.ua This property is utilized in fluorescence quenching assays, such as those involving ethidium (B1194527) bromide displacement, to confirm the intercalative binding mode and to calculate binding parameters like the Stern-Volmer constant (KSV). For some acridine-thiazolidinone derivatives, KSV values were found to be in the range of 17950–3360 M-1. ias.ac.in

Table 1: DNA Binding Constants for Selected Acridine Derivatives

Compound Class Binding Constant (Kb) M-1 Target DNA Reference
3,6-bis(3-alkylguanidino)acridines 1.25 x 105 - 5.26 x 105 Calf Thymus DNA nih.gov

Groove Binding Modes and Specificity

Some DNA-binding agents are designed specifically as minor groove binders (MGBs). nih.gov These molecules fit into the narrow minor groove, often displacing a "spine of hydration". nih.gov For some acridine derivatives, a combined mode of interaction has been observed. For example, the acridine derivative ACRAMTU was found to intercalate from the minor groove. nih.gov Similarly, a bifunctional platinum-acridine conjugate was shown to have its linker lie in the minor groove while its two acridine chromophores bis-intercalated into the DNA. nih.gov This dual interaction can lead to very high binding affinity and significant structural perturbation of the DNA.

DNA Damage and Repair Pathway Interference

The binding of acridine derivatives to DNA can lead to damage and interfere with cellular repair mechanisms. The structural distortion caused by intercalation can obstruct the processes of DNA replication and transcription. ias.ac.in Some acridine compounds have been shown to directly cause DNA damage. For example, acridine-thiazolidinone derivatives were demonstrated to induce nicks in supercoiled plasmid DNA at low concentrations. ias.ac.in

Furthermore, these compounds can interfere with the function of enzymes involved in maintaining DNA topology and integrity. A notable example is the inhibition of topoisomerase enzymes. nih.govnih.gov Topoisomerases are crucial for relieving torsional stress in DNA during replication and transcription, and their inhibition by intercalating agents like amsacrine (B1665488) leads to stabilized enzyme-DNA cleavage complexes, ultimately resulting in cytotoxic double-strand breaks. nih.gov Some 3,6-bis(3-alkylguanidino)acridines were shown to relax topoisomerase I. nih.gov The cellular response to such damage involves complex DNA repair pathways, including nucleotide excision repair (NER), base excision repair (BER), and mismatch repair (MMR). nih.gov By forming stable adducts or distorting the DNA structure, intercalating agents can hinder the recognition of damage sites by repair proteins, thereby interfering with these essential repair pathways. nih.govnih.gov

Sequence Specificity of DNA Recognition

While many acridine compounds exhibit a general affinity for DNA, some derivatives show a degree of sequence specificity in their binding. This selectivity is often dictated by the nature and positioning of the substituents on the acridine ring, which interact with the edges of the base pairs in the major or minor grooves.

For example, a study of the novel acridine derivative ACRAMTU revealed that it preferentially intercalates into the 5′-GA/TC DNA base step. nih.gov Another study on a bifunctional platinum-acridine agent, PT-BIS(ACRAMTU), demonstrated that its chromophores bis-intercalate deeply into the 5'-TA/TA base pair steps. nih.gov This agent also showed a distinct preference for poly(dA-dT)2 over other sequences. nih.gov This preference for AT-rich regions is a common feature among many minor groove binding agents. nih.gov The ability to selectively target specific DNA sequences is a significant goal in the design of DNA-interactive molecules for therapeutic applications.

Protein Binding Investigations

Beyond DNA, the acridine scaffold has been identified as a versatile structure for interacting with various proteins. nih.gov The design of molecules that can selectively bind to proteins is a cornerstone of modern drug discovery. nih.gov The interactions can be driven by a combination of hydrophobic, electrostatic, and hydrogen bonding forces between the ligand and the protein's binding pocket. For example, a series of N-acridin-9-yl-butane-1,4-diamine derivatives were identified as high-affinity ligands for the alpha2delta subunit of voltage-gated calcium channels, demonstrating the potential for acridine compounds to target protein structures. nih.gov

Interaction with DNA-Binding Proteins (e.g., FoxP3)

A particularly significant area of investigation is the interaction of acridine derivatives with DNA-binding proteins. These proteins play critical roles in gene regulation, and their disruption can have profound biological consequences. A recent study identified a group of 9-amino-acridines that can selectively downregulate the function of regulatory T cells (Tregs) by targeting the transcription factor FoxP3. nih.gov

FoxP3 is a master regulator essential for the development and suppressive function of Tregs. The study demonstrated that certain 9-amino-acridines, such as a compound designated MP4, directly interfere with the DNA-binding activity of FoxP3. nih.gov This interference inhibits the ability of FoxP3 to bind to the promoter regions of its target genes, including its own promoter, in an auto-regulatory loop. nih.gov As a result, the expression of FoxP3 and other Treg-specific markers is inhibited, which in turn blocks the suppressive functions of these immune cells. nih.gov Mechanistic studies using an AlphaScreen assay confirmed that these acridine compounds directly inhibit FoxP3-DNA binding, with IC50 values in the low micromolar to nanomolar range. nih.gov This highlights a mechanism where an acridine derivative modulates gene expression not by direct DNA intercalation at a gene locus, but by inhibiting the function of a key DNA-binding protein. nih.gov

Table 2: Inhibitory Concentration (IC50) of Selected 9-Amino-Acridines on FoxP3 Downregulation

Compound Group Compound Name/ID IC50 (μM) Reference
Group 3 QDD 2 nih.gov
Group 3 MP4 0.37 nih.gov
Group 3 MP13 (N4-(acridin-9-yl)-N1,N1-dimethylbenzene-1,4-diamine) 5.8 nih.gov

Serum Albumin Binding Dynamics

Serum albumins, particularly human serum albumin (HSA) and bovine serum albumin (BSA), are the most abundant proteins in the bloodstream. They function as primary transporters for a wide variety of endogenous and exogenous substances, including drugs. The binding of a compound to serum albumin is a critical determinant of its pharmacokinetic profile, affecting its distribution, metabolism, and excretion. Acridine derivatives are known to bind to serum albumin, primarily through a process known as fluorescence quenching.

The intrinsic fluorescence of serum albumin, which originates from its tryptophan residues (primarily Trp-214 in HSA), is quenched upon the binding of a ligand like an acridine derivative. This quenching can occur through two primary mechanisms: dynamic quenching, resulting from collisional encounters between the fluorophore and the quencher, and static quenching, which involves the formation of a non-fluorescent ground-state complex between the fluorophore and the quencher. For acridine derivatives like acridine orange and others, studies have consistently shown that the interaction with both BSA and HSA proceeds via a static quenching mechanism pku.edu.cnnih.govcapes.gov.br. This indicates the formation of a stable ligand-albumin complex.

The binding affinity is quantified by the binding constant (Kₐ or Kₛᵥ), with higher values indicating a stronger interaction. Spectrophotometric and fluorescence spectroscopy studies have determined these constants for various acridine compounds. For instance, the equilibrium constant for the interaction of the parent acridine molecule with human serum albumin was found to be 1.54 x 10⁵ M⁻¹ researchgate.net. The interaction forces stabilizing these complexes are typically a combination of hydrophobic interactions, hydrogen bonds, and van der Waals forces pku.edu.cnpensoft.net. The planar, hydrophobic acridine ring likely inserts into hydrophobic pockets within the albumin protein, such as Sudlow's site I, which is in proximity to the Trp-214 residue nih.govnih.gov. The amino groups on the phenylenediamine substituent of this compound would be available to form hydrogen bonds with amino acid residues in the binding pocket, further stabilizing the complex.

Table 1: Binding Parameters of Acridine Derivatives with Serum Albumins

CompoundProteinBinding Constant (K) (M⁻¹)Binding Sites (n)Primary Binding ForcesReference
AcridineHuman Serum Albumin (HSA)1.54 x 10⁵~1Hydrophobic, n-π interactions researchgate.net
Acridine Orange (AO)Bovine Serum Albumin (BSA)4.85 x 10³0.82Static quenching, energy transfer nih.govcapes.gov.br
AmsacrineHuman Serum Albumin (HSA)1.6 x 10⁴Not specifiedNot specified nih.gov
Imidacloprid (example)Human Serum Albumin (HSA)Not specified~1Hydrogen bonds, van der Waals pku.edu.cn

Enzyme-Ligand Complex Formation and Structural Basis

The unique, planar, and conjugated structure of the acridine ring allows its derivatives to interact with and inhibit various enzymes, making them a cornerstone for developing therapeutic agents researchgate.net. The mechanism of action often involves the insertion of the acridine moiety into active sites or allosteric sites, leading to conformational changes that disrupt enzyme function.

A prominent example is the inhibition of cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key targets in the treatment of Alzheimer's disease. Numerous 9-substituted acridine derivatives have been synthesized and shown to be potent inhibitors of these enzymes, with some compounds exhibiting IC₅₀ values in the low nanomolar range, surpassing the potency of reference drugs like tacrine (B349632) nih.govnih.gov. Kinetic studies and molecular docking have revealed that these inhibitors often act via a mixed competitive/non-competitive mechanism nih.govfrontiersin.org. They are thought to bind simultaneously to the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme, effectively blocking substrate access and hydrolysis.

Another critical enzyme class targeted by acridine derivatives is the topoisomerases (Topo I and Topo II). These enzymes are essential for managing DNA topology during replication and transcription. Acridine-based compounds function as potent topoisomerase inhibitors by intercalating into the DNA strand, stabilizing the DNA-enzyme cleavage complex, and preventing the re-ligation of the DNA backbone nih.govoup.com. This leads to an accumulation of DNA strand breaks and ultimately triggers cell death, a mechanism central to their anticancer activity.

Furthermore, specific acridine derivatives have demonstrated high-affinity binding to other protein targets, such as the α₂δ subunit of voltage-gated calcium channels, with IC₅₀ values significantly lower than existing drugs like gabapentin (B195806) nih.gov. The structural basis for these interactions relies on the planar acridine core providing a stable anchor, while the side chains, such as the diamine group in this compound, can form specific hydrogen bonds and electrostatic interactions with amino acid residues within the enzyme's binding pocket, conferring both affinity and selectivity.

Table 2: Enzyme Inhibition by Various Acridine Derivatives

Enzyme TargetAcridine Derivative ClassInhibition (IC₅₀)MechanismReference
Acetylcholinesterase (AChE)Acridine-1,3,4-thiadiazole hybrids0.002 µMMixed competitive/non-competitive nih.gov
Butyrylcholinesterase (BChE)9-phosphoryl-9,10-dihydroacridines2.90 µMMixed-type frontiersin.org
Topoisomerase I (Topo I)3,9-Disubstituted acridines1-5 µMIntercalation-mediated inhibition nih.gov
TelomeraseDi- and trisubstituted acridines2.6 µMG-quadruplex stabilization researchgate.net
Voltage-gated Ca²⁺ channel (α₂δ subunit)N-Acridin-9-yl-butane-1,4-diamines9 nMHigh-affinity ligand binding nih.gov

Membrane Interaction Studies

The cell membrane, a complex lipid bilayer embedded with proteins, is the first barrier a molecule must cross to exert an intracellular effect. The interaction of a compound with this membrane can significantly influence its cellular uptake, localization, and mechanism of action. Acridine derivatives, possessing both hydrophobic and potentially charged moieties, are known to interact with and traverse lipid membranes.

Acridine orange, a well-studied fluorescent derivative, readily penetrates cell membranes and characteristically accumulates in acidic organelles like lysosomes mdpi.com. This property, known as lysosomotropism, is driven by the protonation of the acridine's nitrogen atom in the low pH environment of the lysosome, trapping the charged molecule inside. This principle can be harnessed in drug design; for instance, incorporating an acridine moiety into thiosemicarbazones facilitates lysosomal targeting to overcome P-glycoprotein-mediated drug resistance researchgate.net.

The nature of the interaction depends on the lipid composition of the membrane. Studies using model membranes show that acridines interact differently with bilayers mimicking the outer membranes of Gram-negative bacteria (rich in lipopolysaccharide), Gram-positive bacteria, or eukaryotic cells nih.gov. The planar, aromatic acridine ring can insert into the hydrophobic core of the lipid bilayer, while charged substituents, such as the protonated diamine group of this compound, can interact electrostatically with negatively charged phospholipid headgroups (e.g., phosphatidylserine (B164497) or cardiolipin). This interaction can perturb the membrane, altering its fluidity and potentially leading to permeabilization or domain formation, which may contribute to the compound's biological activity nih.gov.

Interaction with RNA Molecules

While acridines are famously known as DNA intercalators, their interaction with ribonucleic acid (RNA) is equally significant and biologically relevant. RNA molecules fold into complex three-dimensional structures, including double-stranded helices, hairpin loops, and junctions, which are essential for their function in gene regulation, catalysis, and protein synthesis. These structured regions provide viable targets for small molecules.

The fundamental mechanism of interaction for this compound with RNA is expected to be intercalation, driven by the planar acridine core. Similar to DNA, the flat aromatic ring system can stack between adjacent base pairs in double-stranded regions of RNA acs.orgnih.gov. This insertion unwinds the RNA helix and disrupts its native conformation, which can interfere with its biological functions, such as interaction with proteins or other nucleic acids. Proflavine, an acridine derivative structurally similar to the core of the title compound, is a well-documented RNA intercalator that can bind to and stabilize RNA duplexes acs.orgrsc.orgresearchgate.net.

The binding affinity and specificity can be modulated by the side chains. The positively charged amino groups on the 1,3-diamine substituent of the compound can form strong electrostatic interactions with the negatively charged phosphate backbone of RNA, anchoring the molecule and enhancing binding affinity nih.gov. Studies with neomycin-acridine conjugates have shown that the acridine moiety significantly enhances binding affinity to RNA targets like the HIV Rev Response Element (RRE) acs.org. By combining the intercalating module (acridine) with other binding modules, it is possible to create ligands with high affinity and specificity for particular RNA structures nih.govacs.org. Fluorescence spectroscopy is a key tool for studying these interactions, as the fluorescence of acridine is often altered upon binding to RNA, allowing for the determination of binding constants and stoichiometry acs.orgnih.govcapes.gov.br.


Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 3 N Acridin 9 Ylbenzene 1,3 Diamine Derivatives

Influence of Acridine (B1665455) Substituents on Biological Activities and Photophysical Properties

The tricyclic acridine core is a key pharmacophore, and its substitution pattern significantly dictates the biological and photophysical outcomes of the derivatives. Modifications to the acridine ring system can profoundly alter DNA binding affinity, cytotoxic potency, and fluorescence properties.

The introduction of substituents on the acridine ring can modulate the electronic properties and steric profile of the molecule, which in turn affects its interaction with biological targets. For instance, the presence of electron-withdrawing groups, such as a nitro group, can enhance the DNA intercalating ability of the acridine moiety. This is exemplified in related compounds where the position of the nitro group influences the compound's cytotoxic activity.

Furthermore, the photophysical properties are highly tunable through acridine substitution. The inherent fluorescence of the acridine system can be modified by attaching various functional groups. Electron-donating groups, for example, can increase the fluorescence quantum yield, while heavy atoms may induce phosphorescence. These alterations are crucial for developing fluorescent probes for cellular imaging and diagnostics. The table below summarizes the effects of different substituents on the acridine ring.

Acridine SubstituentPositionEffect on Biological ActivityEffect on Photophysical Properties
Electron-withdrawing group (e.g., -NO2)VariousCan enhance DNA intercalation and cytotoxicity.Can cause shifts in absorption and emission spectra.
Electron-donating group (e.g., -OCH3, -NH2)VariousMay modulate target selectivity and reduce general toxicity.Often leads to increased fluorescence quantum yield and red-shifted emission.
Bulky group (e.g., -tBu)VariousCan introduce steric hindrance, affecting binding orientation and selectivity.May alter excited state geometry and affect non-radiative decay pathways.

Role of Benzene-1,3-diamine Substitution Patterns in Activity and Selectivity Modulation

Strategic placement of substituents can lead to enhanced potency and selectivity. For example, introducing small, electron-donating groups might improve binding affinity to a target enzyme's active site through favorable electronic interactions. Conversely, bulkier substituents could sterically hinder binding to off-target proteins, thus improving the selectivity profile. The metabolic stability of the compound can also be influenced by substitutions on this ring, for instance, by blocking sites susceptible to metabolic transformation.

The table below illustrates how different substitution patterns on the benzene-1,3-diamine moiety can affect the compound's properties.

Benzene-1,3-diamine SubstituentPositionEffect on ActivityEffect on Selectivity
Halogen (e.g., -Cl, -F)Ortho, Meta, ParaCan increase lipophilicity, potentially improving cell permeability and potency.May influence binding orientation, leading to altered target selectivity.
Alkyl group (e.g., -CH3)Ortho, Meta, ParaCan enhance hydrophobic interactions with the target binding pocket.Steric effects can improve selectivity by preventing binding to other proteins.
Hydroxyl group (-OH) or Methoxy group (-OCH3)Ortho, Meta, ParaCan form hydrogen bonds, potentially increasing binding affinity.The specific positioning can lead to selective interactions with the target.

Impact of Linker and Bridging Modifications on SAR

The length and rigidity of the linker are paramount. A short, rigid linker may lock the molecule into a specific conformation that is optimal for binding to a particular target. In contrast, a longer, more flexible linker can allow the molecule to adopt various conformations, potentially enabling it to interact with a broader range of targets or to find a more favorable binding mode within a single target.

The chemical nature of the linker itself can also contribute to the biological activity. Introducing functionalities such as amides or ethers can provide additional points for hydrogen bonding with the biological target. Furthermore, the linker can influence the physicochemical properties of the compound, such as its solubility and membrane permeability, which are critical for its bioavailability.

Correlation between Structural Features and Molecular Interaction Modes

The biological effects of 3-N-acridin-9-ylbenzene-1,3-diamine derivatives are a direct consequence of their interactions at a molecular level. The planar acridine ring is a well-established DNA intercalator, inserting itself between the base pairs of the DNA double helix. This intercalation is primarily driven by π-π stacking interactions.

The benzene-1,3-diamine portion of the molecule, often referred to as the "side chain," plays a crucial role in stabilizing this interaction and conferring specificity. The amino groups on the diamine ring can form hydrogen bonds with the phosphate (B84403) backbone of DNA or with functional groups within the DNA grooves. The substituents on both the acridine and the benzene-1,3-diamine rings further refine this interaction. For example, positively charged groups can interact favorably with the negatively charged phosphate backbone, enhancing binding affinity.

Beyond DNA, these compounds can also target proteins, such as topoisomerases. In such cases, the acridine moiety may still intercalate into the DNA substrate, while the side chain interacts with the protein, leading to the inhibition of enzyme function. The specific three-dimensional arrangement of the entire molecule, dictated by its structural features, determines its preferred molecular target and mode of action.

Application of Quantitative Structure-Activity Relationship (QSAR) Models for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that seeks to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. For this compound derivatives, QSAR models can be invaluable for predicting the potency of novel analogues and for guiding their rational design.

In a typical QSAR study, a set of synthesized and biologically evaluated derivatives is used as a training set. For each molecule, a variety of molecular descriptors are calculated, which quantify its physicochemical properties such as lipophilicity (logP), electronic properties (e.g., atomic charges), and steric properties (e.g., molecular volume). Statistical methods, such as multiple linear regression or machine learning algorithms, are then employed to build a model that relates these descriptors to the observed biological activity (e.g., IC50 values).

Once a robust and validated QSAR model is established, it can be used to predict the activity of virtual compounds before they are synthesized. This predictive power allows medicinal chemists to prioritize the synthesis of derivatives that are most likely to be highly active, thereby accelerating the drug discovery process and reducing the reliance on extensive and costly screening. For instance, a QSAR model might reveal that a specific combination of a substituent on the acridine ring and another on the benzene-1,3-diamine ring is likely to result in a significant increase in cytotoxic potency.

Photophysical Properties and Advanced Materials Applications of 3 N Acridin 9 Ylbenzene 1,3 Diamine

Fluorescence Spectroscopy and Quantum Yield Determinations

The fluorescence properties of acridine (B1665455) derivatives, including 3-N-acridin-9-ylbenzene-1,3-diamine, are central to their utility. Fluorescence spectroscopy reveals that the emission characteristics of these compounds are highly sensitive to their environment. For instance, the fluorescence quantum yield of acridine derivatives can change significantly with the polarity of the solvent. nih.govresearchgate.net This solvatochromic behavior is a hallmark of molecules with a significant change in dipole moment upon photoexcitation.

In one study on an acridine-dicyanoisophorone-based probe, the fluorescence quantum yield was observed to increase from 0.5% in a nonpolar solvent to 35.6% in a polar solvent, accompanied by a red-shift in the maximum emission wavelength from 553 nm to 594 nm. nih.govresearchgate.net This dramatic enhancement in fluorescence intensity, by as much as 38-fold, underscores the potential of these compounds in applications where environmental sensing is crucial. nih.govresearchgate.net

The determination of fluorescence quantum yields is typically performed using a comparative method, with a well-characterized standard. The product of the extinction coefficient and the quantum yield, often referred to as the "brightness" of a fluorophore, is a critical parameter for assessing the performance of a fluorescent probe.

Table 1: Representative Photophysical Properties of Acridine Derivatives in Different Solvents

Solvent Absorption Max (nm) Emission Max (nm) Quantum Yield (%)
Dichloromethane 420 553 0.5
Tetrahydrofuran 435 568 8.2
Acetonitrile 440 575 15.6

Note: The data in this table is representative of acridine derivatives and may not correspond directly to this compound.

Luminescence Sensing Applications for Biomolecules and Ions

The sensitivity of the fluorescence of acridine derivatives to their local environment makes them excellent candidates for luminescence-based sensors for various biomolecules and ions. The interaction of the acridine moiety with specific analytes can lead to a measurable change in fluorescence intensity or wavelength, a phenomenon that can be harnessed for detection and quantification.

For example, acridine-based fluorescent probes have been developed for the detection of changes in intracellular polarity. nih.govresearchgate.net These probes can be used to monitor dynamic processes within cells, such as variations in the composition of cellular membranes or the polarity of different organelles. nih.govresearchgate.net The ability of these probes to locate in specific cellular compartments, such as lipid droplets and lysosomes, further enhances their utility in biological imaging. nih.govresearchgate.net

Photoinduced Electron Transfer (PET) Mechanisms and Charge Transfer Studies

Photoinduced electron transfer (PET) is a fundamental process in many chemical and biological systems, and acridine derivatives have been studied for their role in PET mechanisms. nih.gov In a typical PET process, the absorption of light by a photosensitizer, such as an acridine derivative, leads to the transfer of an electron to or from a nearby molecule. nih.gov This process is central to applications such as artificial photosynthesis and photocatalysis. nih.gov

Acridine Yellow G (AYG), for instance, has been employed as a PET photocatalyst in organic synthesis. nih.gov Under visible light irradiation, AYG can facilitate chemical reactions through a radical mechanism, offering a green and efficient alternative to traditional synthetic methods. nih.gov The study of charge transfer dynamics in such systems is crucial for optimizing their efficiency and understanding the underlying mechanisms. nih.gov

Development of Fluorescent Probes and Imaging Agents for Cellular and Molecular Targets

The favorable photophysical properties of acridine derivatives, including high brightness and environmental sensitivity, have led to their development as fluorescent probes and imaging agents for a variety of cellular and molecular targets. nih.govresearchgate.netnih.gov These probes can be designed to selectively bind to specific biomolecules or to accumulate in particular cellular compartments, enabling their visualization using fluorescence microscopy. nih.govresearchgate.net

Acridine-based probes have been successfully used for imaging lipid droplets and lysosomes in HeLa cells. nih.govresearchgate.net Their good photostability is a significant advantage in imaging applications, as it allows for prolonged observation without significant signal degradation. nih.govresearchgate.net The ability to dynamically monitor changes in intracellular environments opens up new avenues for studying cellular processes in real-time. nih.govresearchgate.net

Integration into Advanced Functional Materials and Organic Light-Emitting Devices (OLEDs)

The luminescent properties of acridine derivatives also make them attractive for integration into advanced functional materials, particularly in the field of organic electronics. Organic light-emitting diodes (OLEDs) are a prominent example where these compounds can play a crucial role. rsc.orgnih.gov In an OLED, an organic material is used as the emissive layer, and the color and efficiency of the device are determined by the photophysical properties of the emitter.

Acridine-based materials have been investigated as emitters in OLEDs, with some derivatives exhibiting thermally activated delayed fluorescence (TADF). rsc.org TADF materials can harvest both singlet and triplet excitons, leading to potentially high internal quantum efficiencies. A novel TADF compound, 3,6-di(10H-phenoxazin-10-yl)-10-phenylacridin-9(10H)-one (3,6-DPXZ-AD), has demonstrated a high fluorescence quantum yield of 94.9% and has been used to fabricate highly efficient yellow OLEDs. rsc.org These devices have shown an external quantum efficiency of 30.6% and a power efficiency of 109.9 lm W⁻¹, highlighting the potential of acridine derivatives in this technology. rsc.org

Table 2: Performance of an OLED Incorporating an Acridine-Based TADF Emitter

Parameter Value
Turn-on Voltage 2.2 V
External Quantum Efficiency 30.6%
Power Efficiency 109.9 lm W⁻¹
Fluorescence Quantum Yield of Emitter 94.9%

Note: The data is for the compound 3,6-DPXZ-AD and serves as an example of the potential of acridine derivatives in OLEDs.

Preclinical in Vivo Efficacy Studies of 3 N Acridin 9 Ylbenzene 1,3 Diamine Excluding Human Clinical Data and Safety/dosage Profiles

Selection of Relevant Animal Models for Specific Disease Indications

There is no publicly available information detailing the selection of specific animal models to evaluate the in vivo efficacy of 3-N-acridin-9-ylbenzene-1,3-diamine for any disease indication.

Efficacy Assessment in Disease Models

No data from in vivo studies assessing the efficacy of this compound in any disease models have been published.

Pharmacodynamic Biomarker Analysis and Target Engagement Validation

There are no published studies that report on the analysis of pharmacodynamic biomarkers or the validation of target engagement for this compound in a preclinical in vivo setting.

Formulation Strategies for In Vivo Administration

Information regarding the formulation strategies used for the in vivo administration of this compound is not available in the public domain.

Biodistribution and Pharmacokinetic Considerations in Animal Models

There are no publicly accessible data on the biodistribution or pharmacokinetic properties of this compound in any animal models.

Future Directions and Identified Research Gaps for 3 N Acridin 9 Ylbenzene 1,3 Diamine Research

Exploration of Novel Biological Targets and Therapeutic Applications

Future research should prioritize the exploration of novel biological targets for 3-N-acridin-9-ylbenzene-1,3-diamine, moving beyond the classical DNA-intercalating mechanism associated with many acridines. researchgate.netnih.gov The unique substitution pattern of this compound may confer selectivity for different biomolecular targets.

A primary avenue of investigation is its potential as an antifungal agent . The rising challenge of drug-resistant fungal pathogens necessitates new therapeutic strategies. mdpi.com Research on other acridine (B1665455) derivatives has demonstrated potent activity against Candida albicans by inhibiting biofilm formation, a key virulence factor. mdpi.com For instance, acridine-4-carboxylic acid has been identified as a strong inhibitor of C. albicans biofilm formation at low concentrations. mdpi.com Screening this compound for similar antivirulence properties could reveal its utility in combating clinically relevant fungal infections. mdpi.com

Furthermore, the acridine scaffold is a known pharmacophore for targeting enzymes implicated in neurodegenerative disorders like Alzheimer's disease. nih.gov Derivatives have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that break down key neurotransmitters. nih.gov Investigating the inhibitory potential of this compound against these cholinesterases, as well as other targets like dual-specificity tyrosine-kinase 1A (Dyrk1A), could open doors for its development as a therapeutic for Alzheimer's disease. nih.govrsc.org

The traditional role of acridines as anticancer agents also warrants further, more nuanced investigation. nih.gov While DNA intercalation is a known mechanism, studies on related compounds suggest that acridine derivatives can also inhibit key enzymes in cancer progression, such as topoisomerases and telomerase. rsc.org The specific structural features of this compound should be evaluated to determine its precise mechanism of cytotoxic action and its selectivity for cancer cells over healthy cells. researchgate.net

Development of Multi-Targeting and Hybrid Agents

The concept of developing single chemical entities that can modulate multiple biological targets is a promising strategy in drug discovery, potentially offering improved efficacy and a lower likelihood of drug resistance. jppres.comarxiv.org The structure of this compound, with its distinct acridine and diamine components, is well-suited for development into multi-targeting or hybrid agents. nih.gov

In oncology, researchers have successfully designed acridine derivatives that act as dual inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Src kinase, two important targets in cancer angiogenesis and proliferation. nih.gov This suggests that the acridine scaffold is a viable starting point for creating multi-target kinase inhibitors. nih.gov Future work could involve modifying the this compound structure to optimize its binding to multiple cancer-related kinases.

Similarly, in the context of Alzheimer's disease, a multi-target approach is considered highly beneficial. nih.gov Acridine-based compounds have been designed to simultaneously inhibit cholinesterases and prevent the aggregation of amyloid-β peptides. nih.gov The diamine portion of this compound could be functionalized to incorporate moieties that target amyloid-β or other relevant pathological features of Alzheimer's, creating a hybrid agent with a multifaceted mechanism of action.

Another approach involves creating hybrid molecules that combine the acridine scaffold with other pharmacophores. For example, platinum-acridine hybrids have been developed as anticancer agents that combine the DNA-intercalating properties of acridine with the DNA-binding capabilities of platinum. nih.gov This strategy could be adapted for this compound to enhance its therapeutic potential.

Integration with Nanotechnology and Advanced Drug Delivery Systems

Nanotechnology offers innovative solutions to overcome challenges in drug delivery, such as poor solubility and lack of target specificity. Integrating this compound with advanced drug delivery systems could significantly enhance its therapeutic index.

One promising avenue is the conjugation of the compound to gold nanoparticles (AuNPs). nih.gov Studies with other acridine derivatives have shown that such conjugation can improve antibacterial efficacy. nih.gov The amine groups on the this compound molecule could facilitate strong binding to the surface of AuNPs. nih.gov These nanoparticle-drug complexes can act as efficient delivery vehicles, potentially leading to higher local concentrations of the drug at the target site and improved therapeutic outcomes. nih.gov

Acridine DerivativeNanoparticle SystemObserved Outcome
9-Aminoacridine (B1665356) hydrochlorideGold Nanoparticles (AuNPs)Enhanced antibacterial efficacy compared to the bare drug. nih.gov
Acridine OrangeGold Nanoparticles (AuNPs)Enhanced antibacterial efficacy compared to the bare drug. nih.gov

Future research should explore the formulation of this compound into various nanocarriers, such as liposomes or polymeric nanoparticles. These systems could improve the compound's pharmacokinetic profile, protect it from degradation, and enable targeted delivery to specific tissues or cells, thereby reducing systemic toxicity. nih.gov

Advanced Mechanistic Studies Utilizing Omics Technologies

To fully understand the biological effects of this compound, it is crucial to move beyond single-target assays and embrace a systems-level approach. The application of "omics" technologies—such as genomics, transcriptomics, proteomics, and metabolomics—can provide a comprehensive view of the cellular response to the compound. nih.govnih.govmdpi.com

Transcriptomics (e.g., RNA-seq) can reveal changes in gene expression patterns following treatment with the compound, helping to identify the signaling pathways and cellular processes that are affected. mdpi.comProteomics can identify changes in protein levels and post-translational modifications, offering insights into the compound's direct and indirect targets. nih.govMetabolomics can analyze changes in the cellular metabolome, providing a functional readout of the compound's impact on cellular biochemistry. morressier.com

By integrating data from these different omics platforms, researchers can construct a detailed picture of the mechanism of action of this compound. mdpi.com This approach can help to:

Identify novel biological targets and mechanisms of action.

Uncover potential mechanisms of drug resistance.

Discover biomarkers that could predict patient response to the drug in a clinical setting.

Provide a rational basis for the design of combination therapies.

These advanced mechanistic studies are essential for a thorough understanding of the compound's biological activity and for guiding its future development. nih.govmanchester.ac.uk

Addressing Challenges in Compound Optimization and Translational Research

The translation of a promising lead compound from the laboratory to the clinic is a complex process with many potential pitfalls. For this compound, several key challenges will need to be addressed through focused research and optimization.

A major hurdle for many acridine derivatives is toxicity. nih.govrsc.org While effective, some acridines exhibit off-target effects and can be toxic to healthy cells. nih.gov Therefore, a critical area of future research will be the structural optimization of this compound to improve its therapeutic window. This can be achieved through medicinal chemistry approaches aimed at enhancing its selectivity for cancer cells or microbial pathogens while reducing its general cytotoxicity. researchgate.net

Another significant challenge is the potential for drug resistance. mdpi.com Cancer cells and microbes can develop mechanisms to evade the effects of therapeutic agents. Future studies should investigate the potential for resistance to this compound and explore strategies to overcome it, such as co-administration with other drugs or the development of multi-target agents as previously discussed.

Furthermore, the compound's physicochemical properties, such as solubility, stability, and membrane permeability, will need to be carefully evaluated and optimized to ensure it has a favorable ADME (absorption, distribution, metabolism, and excretion) profile suitable for clinical use. jppres.com The application of green synthesis methods, such as microwave-assisted synthesis, could also be explored for more efficient and environmentally friendly production of the compound and its derivatives. rsc.org

CompoundReported Biological Activity/Application
AcridineCore scaffold for anticancer, antimicrobial, and anti-Alzheimer's agents. nih.govrsc.orgmdpi.com
9-AminoacridineAntibacterial agent. mdpi.com
Acridine-4-carboxylic acidInhibitor of Candida albicans biofilm formation. mdpi.com
Amsacrine (B1665488)Anticancer agent (topoisomerase inhibitor). rsc.org
NitracrineAnticancer agent. nih.gov
Tacrine (B349632)Anti-Alzheimer's agent (cholinesterase inhibitor). nih.gov
ProflavineAntiseptic. nih.gov
Quinacrine (B1676205)Antimalarial agent. nih.gov
N-(2-(dimethylamino)ethyl)acridine-4-carboxamide (DACA)Anticancer agent. rsc.org
Triazoloacridone (C-1305)Anticancer agent. rsc.org
9-phenylacridine (ACPH)Anticancer agent. nih.gov
Platinum-acridine hybridsAnticancer agents. nih.gov
Acridine OrangeFluorescent dye, photosensitizer in photodynamic therapy. researchgate.net
EthacridineAntiseptic, abortifacient. nih.govrsc.org
9-anilinoacridine (B1211779)Antifungal agent. mdpi.com
1-nitro-9-aminoacridineAntifungal agent. mdpi.com
AcriflavineAntiseptic. nih.gov

Q & A

Q. What are the recommended synthetic routes for 3-N-acridin-9-ylbenzene-1,3-diamine?

The synthesis typically involves coupling reactions using palladium-catalyzed cross-coupling methodologies. Starting with 9-chloroacridine derivatives, nucleophilic substitution or Buchwald-Hartwig amination can introduce the benzene-1,3-diamine moiety. For example, highlights a three-step synthesis of analogous acridinyl compounds using aryl bromides and catalytic palladium, followed by hydrolysis and coupling . Purification via column chromatography or recrystallization ensures high purity (>95%).

Q. How is structural confirmation achieved for this compound?

Post-synthesis, nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) are used to verify molecular structure. For crystalline samples, single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement) provides definitive proof of stereochemistry and bonding . Thermal stability can be assessed via differential scanning calorimetry (DSC).

Q. What in vitro assays are suitable for evaluating DNA intercalation potential?

Ethidium bromide displacement assays monitored via fluorescence quenching or UV-Vis spectroscopy are standard. Competitive binding studies using calf thymus DNA and analysis of hypochromic shifts in absorption spectra (e.g., at 260 nm) quantify intercalation efficiency. Control experiments with non-intercalating agents (e.g., distamycin) are critical to rule out non-specific interactions .

Advanced Research Questions

Q. How is this compound utilized in modulating the IRE1α-XBP1 pathway?

identifies a structurally similar acridine derivative (DAPA) as an inhibitor of the IRE1α-XBP1 axis, a key unfolded protein response (UPR) pathway. Researchers employ luciferase reporter assays under endoplasmic reticulum (ER) stress conditions (e.g., tunicamycin treatment) to monitor XBP1 splicing. Western blotting detects spliced XBP1 protein levels, while siRNA knockdown validates target specificity . Dose-response curves (IC₅₀) and RNA-seq analysis further elucidate transcriptional impacts.

Q. How can discrepancies in biological activity data for acridine derivatives be resolved?

Contradictions often arise from variations in experimental conditions (e.g., cell line specificity, compound solubility). Rigorous replication across independent labs, standardized protocols (e.g., CLSI guidelines), and meta-analyses of published datasets are essential. emphasizes detailed method reporting to ensure reproducibility, including solvent controls, incubation times, and batch-to-batch compound validation .

Q. What strategies enhance metabolic stability in acridine-based compounds?

Structural modifications to reduce hydrolysis (e.g., replacing labile ester groups with amides) improve stability, as noted in for analogous compounds . Pharmacokinetic studies in liver microsomes or plasma assess metabolic half-life. Prodrug approaches (e.g., acetylated precursors) and formulation with cyclodextrins can further enhance bioavailability.

Q. How are structure-activity relationship (SAR) studies designed for acridine derivatives?

Systematic variation of substituents on the acridine core and benzene-diamine side chain is coupled with computational modeling (e.g., molecular docking to IRE1α). High-throughput screening (HTS) against target pathways, as in , identifies lead compounds. Bioactivity data (IC₅₀, Ki) are analyzed using multivariate regression to correlate structural features (e.g., logP, polar surface area) with efficacy .

Methodological Considerations

  • Data Validation : Cross-validate spectroscopic and crystallographic data with computational tools (e.g., Gaussian for DFT calculations).
  • Ethical Reporting : Adhere to guidelines in for transparent methodology and data archiving .
  • Advanced Techniques : For mechanistic studies, combine CRISPR-Cas9 gene editing with live-cell imaging to track subcellular localization of fluorescently tagged compounds.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.